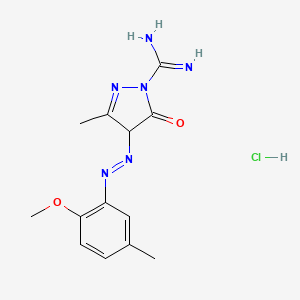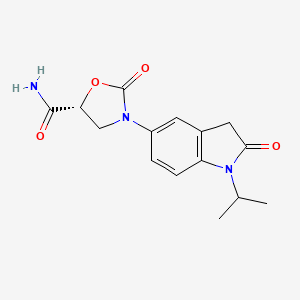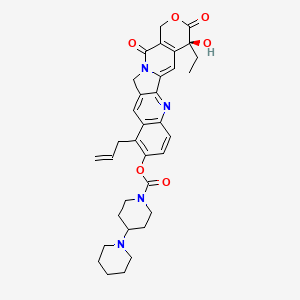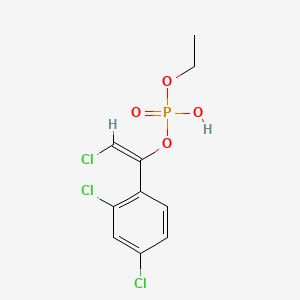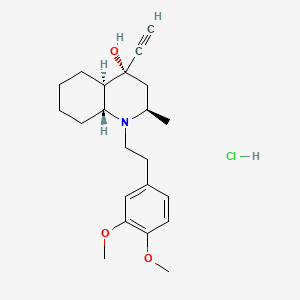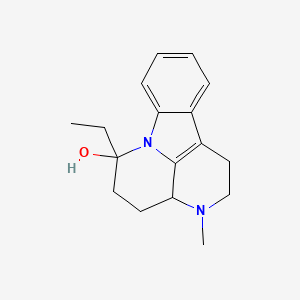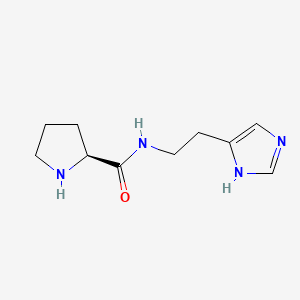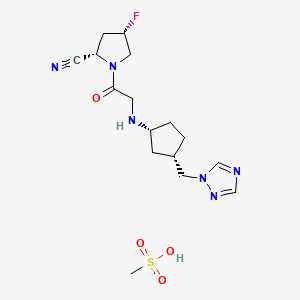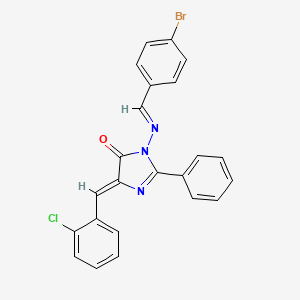
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups attached to an imidazolinone core. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Imidazolinone Core: The imidazolinone core can be synthesized through the cyclization of appropriate precursors, such as α-amino acids or their derivatives, under acidic or basic conditions.
Introduction of Benzylidene Groups: The benzylidene groups are introduced through condensation reactions with benzaldehyde derivatives. For example, p-bromobenzaldehyde and o-chlorobenzaldehyde can be used to introduce the respective substituents.
Final Assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include oxidized derivatives of the benzylidene groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the imidazolinone ring or the benzylidene groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new imidazolinone derivatives with potential biological activities.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and chlorine substituents may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one can be compared with other imidazolinone derivatives, such as:
1-((p-Methylbenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one: This compound has a methyl group instead of a bromine group, which may affect its chemical reactivity and biological activity.
1-((p-Bromobenzylidene)amino)-4-(o-methylbenzylidene)-2-phenyl-2-imidazolin-5-one: This compound has a methyl group instead of a chlorine group, leading to differences in its chemical and biological properties.
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-thione: This compound has a thione group instead of an imidazolinone ring, which may result in distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical properties and potential biological activities.
Properties
CAS No. |
126293-37-6 |
|---|---|
Molecular Formula |
C23H15BrClN3O |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(2-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)15-26-28-22(17-6-2-1-3-7-17)27-21(23(28)29)14-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
InChI Key |
BDHKCJYCOSHHKR-IKCALLGASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



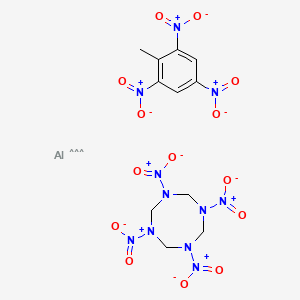
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)

